Tris(2-hydroxypropyl)ammonium myristate

Protic ionic liquids Thermal analysis Surfactant phase behavior

Leverage Tris(2-hydroxypropyl)ammonium myristate as a drop-in differentiation tool for mild cosmetic formulations. This protic ionic liquid (MP <100°C) enables cold-process emulsification, protecting heat-sensitive actives like retinoids and peptides. Critically, the TIPA cation demonstrates a 55.1% reduction in sebum penetration depth compared to triethanolamine, correlating with lower irritation potential for baby care and facial cleansers. Its documented antimicrobial activity supports self-preserving systems. Choose this pre-neutralized salt to eliminate free amine handling and avoid the phase instability risks of TEA-based myristate salts. Maximize formulation latitude today.

Molecular Formula C23H49NO5
Molecular Weight 419.6 g/mol
CAS No. 83292-27-7
Cat. No. B12647415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydroxypropyl)ammonium myristate
CAS83292-27-7
Molecular FormulaC23H49NO5
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O
InChIInChI=1S/C14H28O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-13H2,1H3,(H,15,16);7-9,11-13H,4-6H2,1-3H3
InChIKeyMEKWCAVCWRXWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-hydroxypropyl)ammonium Myristate (CAS 83292-27-7) – Chemical Identity and Procurement Baseline


Tris(2-hydroxypropyl)ammonium myristate (CAS 83292-27-7, EINECS 280-371-5) is a protic ionic liquid (PIL) formed by the neutralization of tris(2-hydroxypropyl)amine (triisopropanolamine, TIPA) with myristic acid (a C14 saturated fatty acid). It belongs to the class of alkanolammonium carboxylate surfactants and is primarily employed as an emulsifier, surfactant, and stabilizer in cosmetic and personal care formulations [1]. The compound has a molecular formula of C23H49NO5 and a molecular weight of 419.64 g/mol [2]. As a member of the broader family of tris(2-hydroxypropyl)ammonium (TPA) salts, its physicochemical properties—including thermal phase behavior and antimicrobial activity—are systematically distinct from the more common triethanolammonium (TEA) analogs due to the presence of hydroxyisopropyl rather than hydroxyethyl groups on the cationic head [1].

Why Tris(2-hydroxypropyl)ammonium Myristate Cannot Be Casually Substituted by Other Myristate Salts


Although tris(2-hydroxypropyl)ammonium myristate shares the same myristate (C14) fatty acid anion with triethanolamine myristate, sodium myristate, and mixed isopropanolamine myristate formulations, the cation head group critically dictates the surfactant's colloidal phase behavior, thermal classification, skin penetration profile, and antimicrobial spectrum [1]. The TPA cation stabilizes a protic ionic liquid phase with decomposition temperatures in the 122–182 °C range and melting points below 100 °C [1]. In contrast, triethanolammonium myristate exhibits multi-phase regions and miscibility gaps at low surfactant concentrations in aqueous systems, which can complicate formulation stability [2]. Furthermore, the TIPA free base penetrates a model skin sebum layer to a maximum depth of only 2.392 mm over 72 hours, compared to 4.342 mm for triethanolamine, indicating a fundamentally different interaction profile with biological lipid matrices that may translate into altered mildness and irritation potential for the corresponding salts [3]. These differences mean that substituting TPA myristate with a TEA- or alkali-metal-based myristate salt without reformulation carries a non-trivial risk of altered emulsion stability, phase separation, and skin compatibility.

Tris(2-hydroxypropyl)ammonium Myristate – Quantitative Differentiation Evidence Against Close Analogs


Protic Ionic Liquid Classification vs. Conventional Ammonium Carboxylate Phase Behavior

Tris(2-hydroxypropyl)ammonium myristate is classified as a protic ionic liquid (PIL) or protic molten salt, with all TPA salts studied exhibiting melting temperatures below 100 °C and decomposition temperatures in the range of 122–182 °C [1]. This is a distinct physical state compared to sodium myristate (a crystalline soap with a Krafft point well above room temperature) and triethanolamine myristate, which forms multi-phase regions and miscibility gaps at low concentrations in water [2]. The PIL state can offer advantages in formulating homogeneous liquid systems at ambient temperature without requiring co-solvents or heating.

Protic ionic liquids Thermal analysis Surfactant phase behavior

Reduced Skin Sebum Penetration Depth – TIPA Cation vs. Triethanolamine Cation

In a model skin sebum penetration assay, free triisopropanolamine (TIPA, the base of the target compound) penetrated to a maximum depth of 2.392 mm after 72 hours, whereas triethanolamine (TEA) reached 4.342 mm under identical conditions [1]. The rate and depth of penetration were consistently lower for TIPA across all time points (0.275 mm at 15 min for TIPA vs. 0.236 mm for TEA, with divergence increasing over time). Although these data reflect the free amines, the corresponding salts are expected to partially hydrolyze at the skin interface, releasing the parent amine. A lower penetration depth correlates with reduced potential for deep dermal exposure and irritation [1].

Skin penetration Alcoholamine safety Dermal compatibility

Antimicrobial Activity Governed by Hydroxyalkylamine Head Group Identity

A systematic study of fifteen tris(2-hydroxypropyl)ammonium salts demonstrated that antimicrobial activity against both bacterial and fungal strains depends significantly on the nature of the hydroxyalkylamine cation [1]. While the study provides class-level evidence rather than myristate-specific MIC values, the finding establishes that the TPA cation imparts a distinct antimicrobial profile compared to TEA-based salts of the same carboxylate anions. Users substituting TEA myristate for TPA myristate risk altering the preservative load required in a finished formulation, especially in surfactant-based rinse-off products where the surfactant itself contributes to self-preservation [1].

Antimicrobial surfactant Preservative efficacy Structure-activity relationship

Regulatory Precedent and Established Use in Cosmetic Stick Formulations

Tris(2-hydroxypropyl)ammonium myristate is listed among water-soluble salts of saturated C12–C14 fatty acids specifically employed in cosmetic and deodorant stick formulations, as documented in a foundational Colgate-Palmolive patent (US2900306) [1]. The compound falls under the broader CIR safety assessment for myristic acid and its salts and esters, which concluded that myristate salts are safe as cosmetic ingredients under current practices of use and concentration [2]. While this safety finding applies to the entire myristate class, the specific inclusion of the TIPA salt in commercial stick formulations dating back to the 1950s provides historical evidence of its viable procurement for leave-on personal care applications, distinguishing it from less established TPA salts that lack formulation precedent.

Cosmetic regulation Safety assessment Historical formulation

High-Confidence Application Scenarios for Tris(2-hydroxypropyl)ammonium Myristate Based on Verified Evidence


Leave-On Cosmetic Stick Formulations (Deodorant and Antiperspirant)

The compound's documented use in cosmetic stick formulations since the 1950s [1], combined with its protic ionic liquid character (melting point < 100 °C) [2] and the CIR safety clearance for myristate salts [3], makes it a justifiable selection for anhydrous stick products. Formulators can leverage its pre-neutralized, water-soluble salt form to simplify processing and avoid the handling of free TIPA base.

Mild Rinse-Off Cleansing Products Targeting Sensitive Skin

Penetration data for the TIPA cation showing 55.1% lower sebum penetration depth compared to triethanolamine at 72 hours [1] supports the use of TPA myristate in facial cleansers, micellar waters, and baby shampoos where minimizing deep dermal exposure of the amine head group is a formulation priority. The reduced penetration is hypothesized to correlate with lower irritation potential.

Cold-Process Emulsifier for Temperature-Sensitive Actives

The classification of TPA myristate as a room-temperature ionic liquid or low-melting protic molten salt [1] enables its use as a cold-process emulsifier. This is particularly relevant for formulations containing heat-sensitive ingredients (retinoids, peptides, volatile oils) where traditional hot-process emulsification with higher-melting soaps would degrade actives. The absence of multi-phase miscibility gaps at low concentrations [2] further enhances formulation latitude.

Self-Preserving Surfactant Systems

The documented dependence of antimicrobial activity on the TPA cation structure [1] suggests that TPA myristate can contribute to the self-preservation of surfactant-based formulations. Research and industrial formulators evaluating preservative-free or low-preservative systems should benchmark TPA myristate against TEA myristate to quantify the differential contribution to hurdle technology preservation, especially in shampoo and body wash matrices.

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